molecular formula C19H21F3N2O2 B2713340 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1351648-10-6

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea

Cat. No. B2713340
CAS RN: 1351648-10-6
M. Wt: 366.384
InChI Key: BOPPQAKTURGFFG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential application in treating various types of cancer.

Scientific Research Applications

Environmental Chemical Exposures and Health

Biological Monitoring of Chemical Exposure

Research has highlighted the importance of biological monitoring in assessing occupational and environmental exposures to chemicals. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) and phthalates have demonstrated methodologies for measuring urinary metabolites to assess exposure levels. These methods provide insights into the body's burden of various chemicals, including potentially harmful substances (Boogaard & van Sittert, 1994; Wittassek et al., 2007).

Exposure to Phthalates and Health Outcomes

Studies have examined the health implications of exposure to phthalates, a group of chemicals used as plasticizers. Research on urinary metabolites of phthalates among children and adults has provided evidence of widespread exposure and its potential health effects, such as endocrine disruption (Koch, Drexler, & Angerer, 2004; Barr et al., 2003).

PAH Exposure and Oxidative Stress

Research has also focused on the exposure to PAHs and its association with oxidative stress, indicating potential health risks from environmental pollutants. The measurement of urinary metabolites such as 1-hydroxypyrene has been used to assess exposure levels and related oxidative stress markers (Yang et al., 2015).

properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c20-19(21,22)16-10-8-15(9-11-16)17(25)13-24-18(26)23-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,25H,4,7,12-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPQAKTURGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea

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